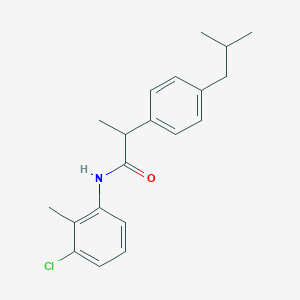
N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. It is a synthetic compound that was first developed as a bronchodilator for the treatment of asthma and other respiratory conditions. However, it has also been found to have anabolic properties, making it a popular choice for bodybuilders and athletes. In
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide acts as a selective beta-2 adrenergic agonist, binding to and activating beta-2 adrenergic receptors in the body. This leads to increased levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to a cascade of downstream effects. Some of the effects of this compound include increased protein synthesis, increased lipolysis, and increased thermogenesis.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects in the body. It has been shown to increase muscle mass and strength, reduce body fat, and improve exercise performance. It has also been found to have anti-inflammatory effects and to improve respiratory function in some cases. However, it can also have negative effects on the cardiovascular system, such as increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the effects of beta-2 adrenergic agonists on various physiological processes. However, there are also limitations to its use. For example, it can be difficult to control for individual differences in response to the drug, and there are potential ethical concerns related to its use in animal studies.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is its potential use in the treatment of muscle wasting and other conditions that lead to loss of muscle mass. Another area of research is the development of new beta-2 adrenergic agonists with improved efficacy and safety profiles. Additionally, there is ongoing research on the potential cardiovascular effects of this compound and other beta-2 adrenergic agonists, with the goal of better understanding their risks and benefits.
Conclusion
In conclusion, this compound is a beta-2 adrenergic agonist that has been widely used in scientific research. It has a known mechanism of action and a number of biochemical and physiological effects in the body. While it has potential advantages for lab experiments, there are also limitations to its use. Future research will continue to explore its potential uses and risks, as well as the development of new compounds with improved properties.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide is synthesized through the reaction of 4-amino-3-chloroacetophenone with 4-isobutylphenyl magnesium bromide, followed by reaction with methyl iodide. This process yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(4-isobutylphenyl)propanamide has been widely used in scientific research, particularly in the fields of physiology and pharmacology. It is commonly used as a model compound for studying the effects of beta-2 adrenergic agonists on various physiological processes. Researchers have investigated its effects on muscle growth, fat metabolism, and cardiovascular function, among other areas.
Eigenschaften
Molekularformel |
C20H24ClNO |
|---|---|
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24ClNO/c1-13(2)12-16-8-10-17(11-9-16)14(3)20(23)22-19-7-5-6-18(21)15(19)4/h5-11,13-14H,12H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
NPUZHZTWDRYPOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



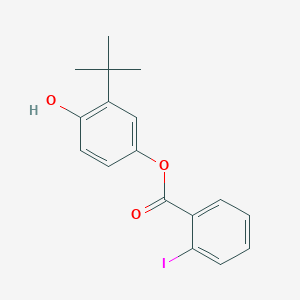
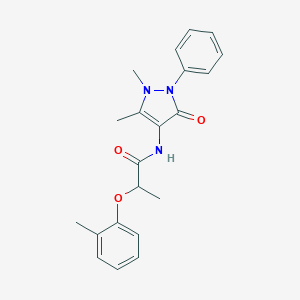
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B310033.png)
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)
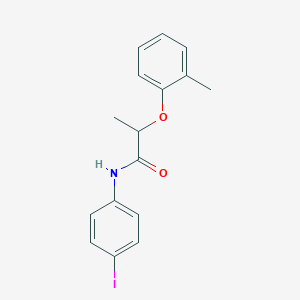
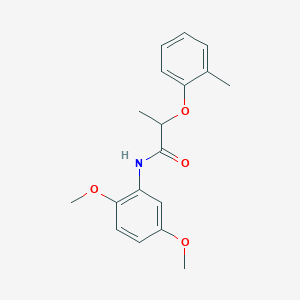
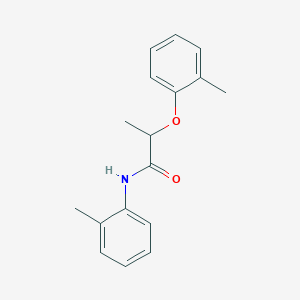
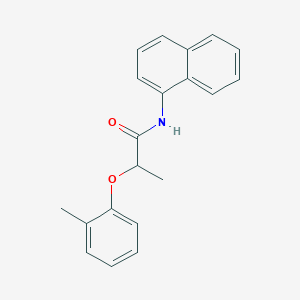
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)

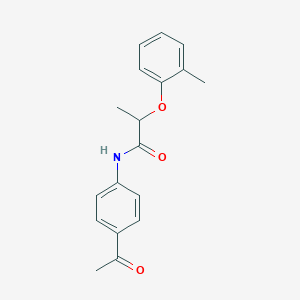
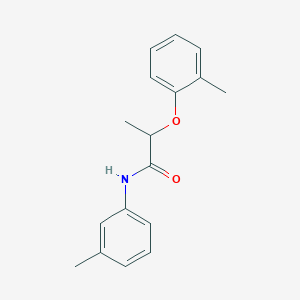

![2-(2-methylphenoxy)-N-(2-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310052.png)